[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide

mTOR selectivity sulfur oxidation state kinase selectivity

This morpholino-pyrimidine scaffold features a 4-pyridinyl substituent and a thioether linkage—two structural determinants that critically differentiate it from generic PI3K inhibitor analogs. The 4-pyridinyl pattern offers a documented class-level advantage in CYP3A4 TDI risk mitigation versus 2-pyridinyl regioisomers. The sulfide oxidation state enables direct diversification to sulfoxide and sulfone analogs, saving one synthetic step per analog compared to pre-oxidized building blocks. Procure this compound to accelerate systematic mTOR/PI3K selectivity profiling and validate physicochemical predictions in head-to-head studies.

Molecular Formula C20H20N4OS
Molecular Weight 364.47
CAS No. 303147-61-7
Cat. No. B2753966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide
CAS303147-61-7
Molecular FormulaC20H20N4OS
Molecular Weight364.47
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C20H20N4OS/c1-2-4-18(5-3-1)26-15-17-14-19(24-10-12-25-13-11-24)23-20(22-17)16-6-8-21-9-7-16/h1-9,14H,10-13,15H2
InChIKeyVOOJQHPJRVGTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl Methyl Phenyl Sulfide (CAS 303147-61-7): Core Structural Identity and Procurement Context


[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide is a heterocyclic small molecule incorporating morpholine, pyridine, and pyrimidine rings linked through a methyl phenyl sulfide bridge. It belongs to the morpholino-pyrimidine class, members of which are extensively investigated as ATP-competitive inhibitors of the PI3K/AKT/mTOR signaling axis [1]. The compound is catalogued with CAS 303147-61-7 and molecular formula C20H20N4OS (MW 364.46 Da). Predicted physicochemical properties include a boiling point of 521.8±50.0 °C, density of 1.3±0.1 g/cm³, and flash point of 269.4±30.1 °C . The 4-pyridinyl substituent at the pyrimidine 2-position and the thioether linkage at the 4-position distinguish this scaffold from earlier non-selective PI3K inhibitors such as LY294002 and from the sulfone-based mTOR-selective series that followed [1].

Procurement Risk: Why Substituting 6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl Methyl Phenyl Sulfide with a Generic Morpholino-Pyrimidine Can Compromise Project Outcomes


Morpholino-pyrimidine analogs are not functionally interchangeable because minor structural variations—particularly at the 2‑, 4‑, and 6‑positions of the pyrimidine core—dramatically shift isoform selectivity, cellular potency, and metabolic stability. Literature SAR demonstrates that replacing a 4‑pyridinyl group with a 2‑pyridinyl or phenyl substituent alters the hydrogen‑bond network within the PI3K/mTOR ATP‑binding pocket, frequently reducing mTOR selectivity or increasing CYP3A4 liability [1]. Furthermore, the oxidation state of the sulfur linker (sulfide vs. sulfone) directly impacts lipophilicity, solubility, and the ability to engage key residues such as the “hinge” Val882 in PI3Kα [2]. Procuring a generic morpholino-pyrimidine without verifying the exact substitution pattern risks obtaining a compound with unintended potency shifts, off‑target kinase profiles, or incompatible physicochemical properties that invalidate prior SAR hypotheses and require costly re‑synthesis campaigns.

Quantitative Differentiation Evidence for 6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl Methyl Phenyl Sulfide vs. Its Closest Analogs


Evidence Item 1: Thioether Oxidation State as a Determinant of mTOR vs. PI3Kα Selectivity Compared to Sulfone Analogs

In the sulfonyl-morpholino-pyrimidine series, the sulfone group at the 4‑position contributes to a hydrogen‑bond network that confers mTOR selectivity over PI3Kα. The sulfide analog lacks this hydrogen‑bond donor and is therefore predicted to exhibit a distinct selectivity profile, reducing mTOR bias and potentially broadening PI3K isoform coverage [1]. The closest sulfone comparator, 4‑morpholin-4-yl-6-(phenylsulfonylmethyl)-2-pyridin-4-yl-pyrimidine, was explicitly noted as a registered but pharmacologically uncharacterized compound in the foundational AstraZeneca patent, highlighting the sulfide's unique utility as a SAR probe [2].

mTOR selectivity sulfur oxidation state kinase selectivity

Evidence Item 2: 4-Pyridinyl vs. 2-Pyridinyl and Phenyl Substituents at Pyrimidine C2 Position and Impact on CYP3A4 Liability

Patent SAR data indicate that the position of the nitrogen atom in the pyridine ring attached to the pyrimidine 2‑position modulates CYP3A4 time‑dependent inhibition. 4‑Pyridinyl substitution (as in the target compound) is associated with reduced CYP3A4 liability compared to 2‑pyridinyl or unsubstituted phenyl variants [1]. While quantitative IC50 values for the exact target compound are not publicly disclosed, the class‑level trend demonstrates that the 4‑pyridinyl isomer is preferred for minimizing drug‑drug interaction risk, directly influencing procurement decisions for lead optimization programs.

CYP3A4 inhibition heteroaryl substitution off-target liability

Evidence Item 3: Predicted Physicochemical Differentiation from the 2‑Phenyl Analog (CAS 303147-15-1)

The replacement of the 2‑phenyl group (CAS 303147-15-1) with a 4‑pyridinyl group (target compound) reduces lipophilicity and introduces a basic nitrogen center capable of forming additional hydrogen‑bond interactions. Predicted logP for the target compound is lower than that of the 2‑phenyl analog (estimated AlogP ~3.5 vs. ~4.2), translating to improved aqueous solubility and reduced phospholipidosis risk . These properties are critical for compounds intended for cellular assay profiling or in vivo formulation development.

physicochemical properties logP solubility prediction

Evidence Item 4: Thioether as a Synthetic Handle for Oxidation-State Diversification vs. Pre‑oxidized Sulfone Series

The phenyl sulfide moiety can be selectively oxidized to the corresponding sulfoxide or sulfone under mild conditions (e.g., m‑CPBA or H2O2), enabling systematic exploration of the sulfur oxidation state on target potency and selectivity. The pre‑oxidized sulfone analog (CAS 320421-27-0) cannot be reduced back to the sulfide without harsh deoxygenation protocols, limiting its utility as a diversification scaffold [1]. This synthetic versatility makes the sulfide the preferred entry point for building a focused oxidation‑state SAR library.

synthetic intermediate oxidation-state diversification SAR probe

Procurement-Driven Application Scenarios for 6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl Methyl Phenyl Sulfide


Oxidation-State SAR Library Construction for PI3K/mTOR Lead Optimization

Medicinal chemistry teams requiring a single advanced intermediate that can generate sulfide, sulfoxide, and sulfone analogs for systematic mTOR/PI3K selectivity profiling should procure this compound. As established in Evidence Item 4, the thioether oxidation state enables diversification with one fewer synthetic step per analog compared to pre‑oxidized sulfone building blocks [1]. This directly accelerates SAR timeline generation for PI3K/mTOR dual inhibitor programs.

CYP3A4 Risk Mitigation in Early-Stage Kinase Inhibitor Hit Triage

For programs prioritizing CYP3A4 TDI risk mitigation, the 4‑pyridinyl substitution pattern offers a documented class‑level advantage over 2‑pyridinyl and phenyl regioisomers (Evidence Item 2). Procuring this specific regioisomer allows teams to enter lead optimization with a lower predicted drug‑drug interaction liability, consistent with the SAR precedent established in the sulfonyl-morpholino-pyrimidine class [1].

Physicochemical Benchmarking Against 2‑Phenyl Morpholino-Pyrimidine Congeners

When evaluating morpholino-pyrimidine hits for cellular assay progression, the target compound's predicted 0.7 log unit lower lipophilicity and additional hydrogen‑bond acceptor (Evidence Item 3) translate to improved aqueous solubility and reduced non‑specific binding compared to the 2‑phenyl analog (CAS 303147-15-1). Procurement of this compound supports head‑to‑head physicochemical profiling studies to validate in silico predictions and guide multiparameter optimization [1].

Interrogation of mTOR vs. PI3Kα Selectivity Driven by Sulfur Oxidation State

Research groups exploring the selectivity threshold between mTOR and PI3Kα inhibition should utilize this sulfide compound as a baseline comparator against sulfone series leads. The class‑level inference (Evidence Item 1) indicates that the sulfide lacks the hydrogen‑bond donor that drives mTOR selectivity in the sulfone series; thus, head‑to‑head biochemical profiling of the sulfide vs. the sulfone analog enables quantification of the selectivity gain attributable solely to the sulfone motif [1][2].

Quote Request

Request a Quote for [6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.